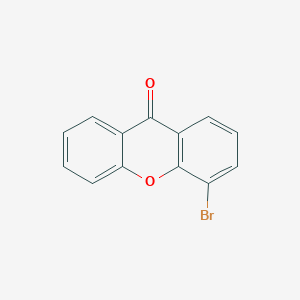

4-Bromo-9H-xanthen-9-one

Description

Significance of Xanthones as Heterocyclic Scaffolds in Research

Xanthones, also known as 9H-xanthen-9-one, are a class of organic compounds characterized by a tricyclic structure. mdpi.com This framework, with the chemical formula C₁₃H₈O₂, forms the backbone for a vast array of naturally occurring and synthetic derivatives. nih.gov

The core of a xanthone is a dibenzo-γ-pyrone system, which consists of two benzene rings (A and B) fused to a central γ-pyrone ring. researchgate.netrsc.org This fusion of a dibenzo ring with a γ-pyrone results in a predominantly planar and rigid molecular architecture. nih.govencyclopedia.pub The numbering of the carbon atoms in the xanthone nucleus follows IUPAC recommendations, with the A-ring comprising carbons 1-4 and the B-ring carbons 5-8, reflecting their biosynthetic origins in higher plants. mdpi.comsemanticscholar.org The oxygen atom of the biaryl ether and the carbonyl group are integral to the resonance and reactivity of the molecule. semanticscholar.org While the core structure is largely planar, the introduction of bulky substituents can cause a slight twist along the longitudinal axis. encyclopedia.pubsemanticscholar.org

The xanthone nucleus is widely regarded as a "privileged structure" in chemical biology and medicinal chemistry. nih.govencyclopedia.pubmdpi.commdpi.com This designation stems from its ability to bind with high affinity to multiple, unrelated biological targets. nih.govencyclopedia.pubsemanticscholar.org The molecular features contributing to this versatility include its rigid and predominantly planar tricyclic system, the presence of a carbonyl group capable of various interactions, and a biaryl ether group that contributes to the electronic system. nih.govencyclopedia.pub This scaffold can accommodate a wide variety of substituents at different positions, allowing for the fine-tuning of its biological activities. nih.govencyclopedia.pub Xanthone derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netmdpi.com

Structural Characteristics of the Dibenzo-γ-pyrone System

Rationale for Research on Brominated Xanthones

The strategic introduction of halogen atoms, such as bromine, onto the xanthone scaffold is a key area of research. This modification can significantly alter the physicochemical and biological properties of the parent molecule.

Halogenation is a powerful tool in medicinal chemistry for modulating a molecule's properties. plos.org Introducing halogen atoms can affect polarity, lipophilicity, and metabolic stability. researchgate.net Specifically, the incorporation of bromine can enhance molecular polarizability and may influence fluorescence or reactivity in further functionalization reactions. The carbon-halogen bond, while potentially reactive, can be strategically placed to optimize molecular dipoles and intermolecular interactions. researchgate.net Studies have shown that halogenation can significantly enhance the inhibitory capacities of small molecules against biological targets. nih.gov This modification can also improve a drug candidate's ability to cross biological membranes. plos.orgresearchgate.net

4-Bromo-9H-xanthen-9-one is a specific derivative where a bromine atom is attached to the 4-position of the xanthone core. Its CAS number is 861548-92-7. bldpharm.com This specific placement of the bromine atom can influence its chemical reactivity and potential applications. Research on brominated xanthones like this one aims to explore how this specific halogenation pattern affects its biological activity and potential use as a building block in the synthesis of more complex molecules. chemimpex.comontosight.ai The presence of the bromine atom makes it a useful intermediate for creating a diverse library of xanthone derivatives through various chemical reactions. chemimpex.comevitachem.com

Propriétés

Formule moléculaire |

C13H7BrO2 |

|---|---|

Poids moléculaire |

275.10 g/mol |

Nom IUPAC |

4-bromoxanthen-9-one |

InChI |

InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |

Clé InChI |

UBPSDNHQRRCBTG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Approaches for 4-bromo-9h-xanthen-9-one and Analogues

Direct Bromination Routes

Direct bromination of the 9H-xanthen-9-one core is a common strategy to introduce a bromine atom onto the aromatic rings. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of other substituents on the xanthone skeleton.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry used to functionalize aromatic compounds. wikipedia.org In the context of synthesizing brominated xanthones, this reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophilic bromine species. wikipedia.orgwku.edu Aromatic rings, like those in the xanthone structure, are generally less reactive towards electrophiles than alkenes due to their inherent aromatic stability. libretexts.orgopenstax.org Therefore, a catalyst is often required to activate the bromine molecule, making it more electrophilic. libretexts.orgopenstax.orglibretexts.org

The mechanism proceeds in two main steps. First, the aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step of the reaction. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For the bromination of xanthones, the position of substitution is directed by the existing functional groups on the ring. The oxygen atom of the ether linkage and the carbonyl group of the xanthone core influence the electron density of the aromatic rings, thereby directing the incoming electrophile to specific positions. Activating groups increase the reaction rate and direct the substitution to the ortho and para positions, while deactivating groups decrease the rate and direct to the meta position. wikipedia.org

Selective Bromination Techniques

Achieving regioselectivity in the bromination of xanthones is a significant challenge due to the presence of multiple potential reaction sites on the two aromatic rings. Various techniques have been developed to control the position of bromination.

One approach involves the use of specific brominating agents and catalysts. For instance, the combination of tetrabutylammonium bromide (TBAB) with vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) has been shown to be an effective system for the regioselective bromination of various organic substrates under mild conditions. organic-chemistry.org This method offers high yields and selectivity, often favoring the para-position on activated aromatic rings. organic-chemistry.org Another selective method utilizes a Bu₄NBr/PhI(OAc)₂ system under mild conditions for the C-2 bromination of substituted 1-methyl-9H-xanthen-9-ones. mdpi.comnih.gov However, this particular reaction can result in low yields due to incomplete reaction and purification challenges. mdpi.comnih.gov

The choice of solvent can also play a crucial role in directing the bromination. While carbon tetrachloride has traditionally been used, environmental concerns have led to the exploration of alternatives like acetonitrile. organic-chemistry.org The development of greener and catalyst-free procedures for the mono-bromination of electron-rich arenes at room temperature represents a significant advancement in this area. wku.edu

Wohl–Ziegler Bromination using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a radical substitution reaction that specifically targets allylic and benzylic positions for bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and often under reflux in a non-polar solvent like carbon tetrachloride. organic-chemistry.orgwikipedia.orgthermofisher.cnmychemblog.com This method is particularly useful for introducing a bromine atom onto a methyl group attached to the xanthone core, which can then be further transformed.

The reaction proceeds via a free-radical chain mechanism. mychemblog.com The initiator promotes the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic position of a methyl-substituted xanthone, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction. A key aspect of this reaction is maintaining a low concentration of bromine to favor substitution over addition reactions. wikipedia.org

For example, the Wohl-Ziegler bromination of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one and 3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one with NBS and BPO affords the corresponding 1-(dibromomethyl) derivatives. mdpi.comnih.gov These gem-dibromomethyl compounds can subsequently be converted into carbaldehydes, demonstrating the synthetic utility of this method for introducing functional groups onto the xanthone scaffold. nih.gov

Multi-Component and Catalytic Synthesis Strategies

These strategies involve the construction of the xanthone ring itself from simpler, non-xanthone precursors, often in a one-pot fashion or through a sequence of catalytic steps.

Condensation Reactions in Xanthone Ring Formation

The formation of the xanthone skeleton can be achieved through various condensation reactions, which are popular due to the accessibility of starting materials. up.pt A classical and widely used method is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic acid derivative with a suitable phenol in the presence of a condensing agent like zinc chloride in phosphoryl chloride. up.ptrsc.org For the reaction to proceed directly to the xanthone, the benzophenone intermediate must have a hydroxyl group at a position that allows for cyclization. up.ptrsc.org

Modifications to the GSS reaction have been developed to improve yields and overcome limitations. For instance, using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) as a catalyst can provide high yields of xanthones from the condensation of phloroglucinol and salicylic acid derivatives. up.ptnih.govtubitak.gov.tr However, this method is generally limited to electron-rich phenol substrates. nih.govtubitak.gov.tr

Another significant route involves the Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride to form a benzophenone intermediate, which then undergoes cyclization to the xanthone. up.pt The Ullmann condensation, which forms a diaryl ether from a sodium phenolate and a halogenated benzoic acid, followed by electrophilic cycloacylation, is another established pathway. up.pt More recent developments include the use of catalysts like ytterbium triflates under microwave irradiation to promote the condensation of 2-substituted benzoic acids and phenols. up.pt

Table 1: Examples of Condensation Reactions for Xanthone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Salicylic acid derivative | Phenol derivative | ZnCl₂/POCl₃ | Hydroxyxanthone | up.pt, rsc.org |

| Phloroglucinol | 3-Methylsalicylic acid | Eaton's reagent | 1,3-Dihydroxy-4-methylxanthone | up.pt |

| 2-Substituted benzoic acid | Phenol derivative | Yb(OTf)₃ (hydrate) | Substituted xanthone | up.pt |

| Aryl aldehyde | Phenol derivative | Fe₃O₄ nanoparticles | o-Acylated phenol/Xanthone | rsc.org |

| 2-Nitrobenzaldehyde | Phenol derivative | nano-CuFe₂O₄ | Xanthone derivative | rsc.org |

Intramolecular Annulation via Oxidative Coupling

Intramolecular annulation via oxidative coupling represents a modern and efficient approach to constructing the xanthone core. This strategy typically involves the formation of a C-C or C-O bond within a single molecule to create the tricyclic system.

A notable example is the metal-free intramolecular annulation of 2-aryloxybenzaldehydes to form xanthones. This reaction proceeds through the direct oxidative coupling of an aldehyde C-H bond and an aromatic C-H bond. wiley.com One reported method uses tetrabutylammonium bromide (TBAB) as a promoter in an aqueous medium. up.ptwiley.com This approach is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings. wiley.com

Another strategy involves the palladium-catalyzed intramolecular oxidative C-H bond functionalization. google.com For instance, an arylated imidoyl palladium intermediate can promote an intramolecular arylation to yield the xanthone skeleton. google.com These methods are part of a broader trend in organic synthesis towards C-H activation and functionalization, which offers a more atom-economical and efficient way to build complex molecules. google.com

Aerobic Oxidative Dehydrogenative Coupling Reactions

A notable advancement in xanthone synthesis is the development of aerobic oxidative dehydrogenative coupling reactions. This strategy provides a direct and efficient pathway for the cyclization of 2-aryloxybenzaldehydes to form the xanthone core.

One prominent method utilizes carbon tetrabromide (CBr₄) to promote an intramolecular aerobic oxidative dehydrogenative coupling. rsc.orgrsc.org This approach is particularly advantageous as it operates under metal-free, additive-free, and solvent-free conditions, using molecular oxygen (O₂) from the air as the terminal oxidant. rsc.orglookchem.com The reaction demonstrates good tolerance for various functional groups, making it a versatile tool for synthesizing a range of xanthone derivatives. rsc.org Mechanistic studies suggest that this transformation likely proceeds through a radical pathway. rsc.orgrsc.org The use of O₂ as the oxidant is a significant step towards more environmentally benign chemical processes, avoiding the need for stoichiometric amounts of potentially hazardous chemical oxidants like tert-butyl hydroperoxide (TBHP) that were used in earlier catalytic systems. rsc.orglookchem.com This method's atom economy, scalability, and simple, non-metal reagent make it attractive for both laboratory synthesis and potential industrial applications. rsc.org

Table 1: CBr₄-Promoted Aerobic Oxidative Dehydrogenative Cyclization of 2-Aryloxybenzaldehydes The following table summarizes the results for the synthesis of various xanthone derivatives using the CBr₄-promoted method, highlighting the substrate scope and corresponding yields.

| Entry | Substrate (2-Aryloxybenzaldehyde) | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 2-Phenoxybenzaldehyde | 9H-Xanthen-9-one | 85 | rsc.org |

| 2 | 4-Methyl-2-phenoxybenzaldehyde | 2-Methyl-9H-xanthen-9-one | 81 | rsc.org |

| 3 | 2-(4-Methoxyphenoxy)benzaldehyde | 2-Methoxy-9H-xanthen-9-one | 75 | rsc.org |

| 4 | 2-(4-Chlorophenoxy)benzaldehyde | 2-Chloro-9H-xanthen-9-one | 78 | rsc.org |

| 5 | 5-Bromo-2-phenoxybenzaldehyde | 3-Bromo-9H-xanthen-9-one | 80 | rsc.org |

Photoredox Catalysis in Xanthone Synthesis

Photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling electron transfer-involved transformations under mild conditions. mdpi.com This methodology is effectively applied to the synthesis of xanthones through the visible-light-induced photocatalytic oxidation of 9H-xanthene precursors. mdpi.comresearchgate.net

This synthetic strategy often employs an organic dye, such as riboflavin tetraacetate, as a metal-free photocatalyst, with molecular oxygen serving as the ultimate oxidant. mdpi.comresearchgate.net The reactions are typically irradiated with visible blue light. mdpi.com This approach has proven successful for the synthesis of various substituted xanthones, including halogenated derivatives like 2-bromo-9H-xanthen-9-one, which are obtained in high yields. mdpi.com The simple reaction setup, use of innocuous visible light, and reliance on an environmentally friendly oxidant make photoredox catalysis a highly attractive and sustainable method for preparing these important heterocyclic compounds. mdpi.com While various organic dyes can be explored, riboflavin tetraacetate has been shown to be particularly effective, leading to full conversion to the desired xanthone without the formation of byproducts. researchgate.net

Table 2: Photocatalyzed Oxidation of Substituted 9H-Xanthenes This table showcases the efficiency of photoredox catalysis in converting various 9H-xanthenes to their corresponding xanthones using riboflavin tetraacetate as the photocatalyst.

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | 9H-Xanthene | Xanthone | 8 | 99 | researchgate.net |

| 2 | 2-Fluoro-9H-xanthene | 2-Fluoroxanthone | 8 | 99 | mdpi.com |

| 3 | 2-Chloro-9H-xanthene | 2-Chloroxanthone | 8 | 99 | mdpi.com |

| 4 | 2-Bromo-9H-xanthene | 2-Bromoxanthone | 8 | 97 | mdpi.com |

| 5 | Benzo[a]-9H-xanthene | Benzo[a]xanthone | 24 | 91 | mdpi.com |

Copper-Catalyzed Methodologies for Xanthone Derivatives

Copper catalysts offer a versatile and cost-effective platform for the synthesis of xanthones and their derivatives. nih.govresearchgate.net These methodologies encompass both homogeneous and heterogeneous catalytic systems, providing robust routes for constructing the xanthone skeleton.

A significant homogeneous copper-catalyzed method involves the intermolecular ortho-acylation of phenols with aryl aldehydes. nih.gov In this reaction, copper(II) chloride (CuCl₂), in the presence of a ligand like triphenylphosphine (PPh₃), effectively catalyzes the C-H activation and subsequent acylation, which can be extended to a one-step synthesis of xanthone derivatives with high yields. nih.govgoogle.com This approach provides a milder alternative to traditional Friedel-Crafts acylation, which often requires harsh conditions and sensitive Lewis acids. nih.govgoogle.com

In the realm of heterogeneous catalysis, copper immobilized on supports such as amine-modified NaY zeolite has been developed. chemmethod.com These catalysts are effective for the synthesis of xanthenes and can be easily recovered by simple filtration or centrifugation and reused for multiple consecutive runs without a significant loss in catalytic activity. chemmethod.com This reusability is a key advantage for sustainable and economically viable large-scale production. researchgate.net Another innovative approach is the copper(II)-catalyzed dehydrogenative cyclization and successive aromatization of cyclohexyl(2-hydroxyphenyl)methanone precursors, which provides access to a wide range of xanthones in a highly atom-economic fashion using air as the sole oxidant. researchgate.net

Table 3: Overview of Copper-Catalyzed Methodologies for Xanthone Synthesis This table compares different copper-catalyzed systems for the synthesis of xanthone derivatives.

| Catalyst System | Reaction Type | Key Features | Source |

|---|---|---|---|

| CuCl₂ / PPh₃ | Intermolecular ortho-acylation of phenols | Homogeneous, mild conditions, one-step synthesis, high yields. | nih.gov, google.com |

| Cu@NNPS-NaY | Cyclocondensation | Heterogeneous, reusable catalyst, environmentally friendly conditions. | chemmethod.com |

| Copper(II) salt | Dehydrogenative Cyclization / Aromatization | Homogeneous, uses air as oxidant, high atom economy, wide substrate scope. | researchgate.net |

Green Chemistry Approaches in Xanthone Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to xanthones, aiming to reduce environmental impact and improve safety and efficiency. researchgate.netsemanticscholar.org The transition from traditional stoichiometric methods to catalytic processes represents a major step in this direction. researchgate.net

Key green aspects in modern xanthone synthesis include:

Use of Benign Oxidants : The replacement of hazardous and stoichiometric oxidants with molecular oxygen from the air is a significant green advancement, as seen in aerobic dehydrogenative coupling and some copper-catalyzed methods. rsc.orgresearchgate.net

Photocatalysis : The use of visible light as an energy source is inherently green. mdpi.com Metal-free organic dyes as photocatalysts further enhance the sustainability of these methods. researchgate.net

Heterogeneous Catalysis : The development of solid-supported catalysts, such as copper on NaY zeolite, facilitates easy catalyst separation and reuse. chemmethod.com This minimizes waste and improves the economic viability of the process, which is crucial for large-scale applications. researchgate.net

Atom Economy : Modern catalytic methods, like dehydrogenative cyclizations, are designed to be highly atom-economic, maximizing the incorporation of atoms from the starting materials into the final product and reducing by-products. researchgate.net

Solvent Choice : Assessing and choosing greener solvent alternatives is a critical factor in reducing the environmental footprint of synthetic processes. researchgate.net

The focus on catalytic over stoichiometric approaches not only aligns with green chemistry principles but also often leads to higher efficiency, milder reaction conditions, and the ability to create diverse derivatives with enhanced properties. researchgate.netconicet.gov.ar

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of 4-Bromo-9H-xanthen-9-one and its analogues is critically dependent on the careful optimization of reaction conditions. This process involves a systematic screening of various parameters, including the catalyst, ligand, base, solvent, and temperature.

For instance, in the copper-catalyzed ortho-acylation of phenols, a detailed screening process identified a system of 5 mol% CuCl₂, 7.5 mol% PPh₃, and 2.2 equivalents of K₃PO₄ in toluene at 110°C as the standard optimal condition. nih.govgoogle.com Similarly, in palladium-catalyzed syntheses of xanthones from salicylaldehyde and 1,2-dihaloarenes, the choice of catalyst, base, and solvent was found to be crucial. sorbonne-universite.fr A preliminary screening might show that a catalyst like PdCl₂(PPh₃)₂ provides a superior yield compared to other palladium sources, and the reaction's success can be highly dependent on the base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (e.g., DMF vs. DMSO). sorbonne-universite.fr

In photoredox catalysis, optimization involves not only the choice of photocatalyst and solvent but also the wavelength of light and the nature of the oxidant. rsc.org For example, while many photoredox reactions use acetonitrile, some transformations may proceed more efficiently in other solvents like DCM. rsc.org The optimization process must also consider that light and the absence or presence of oxygen can be essential for high reaction efficiency. chinesechemsoc.org

Table 4: Example of Reaction Condition Optimization for C-C Bond Formation in Glycoside Synthesis This table, adapted from a study on excited-state palladium catalysis, illustrates how systematic variation of parameters is used to optimize a reaction. While not a direct xanthone synthesis, it exemplifies the universal principles of optimization.

| Entry | Variation from Standard Conditions | Yield (%) | Selectivity (α:β) | Source |

|---|---|---|---|---|

| 1 | None (Standard: Pd(PPh₃)₄, Xantphos, KOAc, H₂O, Dioxane, Blue LED) | 95 | >20:1 | chinesechemsoc.org |

| 2 | No Pd(PPh₃)₄ catalyst | 0 | - | chinesechemsoc.org |

| 3 | No Xantphos ligand | 65 | >20:1 | chinesechemsoc.org |

| 4 | Solvent: Acetonitrile (MeCN) instead of Dioxane | 25 | >20:1 | chinesechemsoc.org |

| 5 | No light | 0 | - | chinesechemsoc.org |

| 6 | Under air instead of N₂ | <10 | - | chinesechemsoc.org |

This systematic approach to optimization is fundamental to developing robust, efficient, and selective synthetic protocols for complex molecules like this compound.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-9H-xanthen-9-one, and how can reaction conditions be optimized?

The synthesis typically involves bromination of xanthone precursors using reagents like N-bromosuccinimide (NBS). For example, bromination of 1,3-dihydroxy-9H-xanthen-9-one with NBS yields brominated derivatives, as demonstrated in analogous xanthone systems . Key optimization parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of brominating agents. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., bromine-induced deshielding at C-4) .

- IR : Absorbance peaks for carbonyl (C=O, ~1650 cm) and aromatic C-Br (600–800 cm) validate functional groups .

- X-ray crystallography : Single-crystal analysis resolves the fused tricyclic system and bromine placement. Programs like SHELXL refine atomic coordinates and thermal parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in electron density maps or thermal parameters can arise from disorder or twinning. Advanced approaches include:

- Twinning refinement : Use SHELXL’s TWIN command to model overlapping lattices in twinned crystals .

- Hydrogen bonding analysis : Validate molecular packing via hydrogen bond geometry (e.g., O–H···O interactions in xanthones) .

- Validation tools : Employ PLATON or CCDC Mercury to check for geometric outliers and verify intermolecular interactions .

Q. How does bromination at the 4-position influence the biological activity of xanthones?

Bromine enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding. For example:

- Antitumor activity : Brominated xanthones like this compound derivatives stimulate tumoricidal macrophages and induce TNF-α production in human monocytes .

- Structure-activity relationships (SAR) : Compare IC values against non-brominated analogs using in vitro assays (e.g., MTT on HeLa or MCF-7 cells) .

Q. What computational methods predict the reactivity of this compound in further derivatization?

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, bromine at C-4 directs subsequent substitutions to electron-rich positions (C-1 or C-3) .

- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases or DNA) to guide functionalization for enhanced activity .

Q. How can analytical contradictions in spectroscopic data be addressed during characterization?

- Multi-technique cross-validation : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., distinguishing regioisomers via H-C HMBC correlations) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility or tautomerism in solution .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the antiallergic potential of this compound derivatives?

Q. How can synthetic byproducts or impurities be minimized during bromination?

- Controlled stoichiometry : Limit bromine equivalents to prevent over-bromination (e.g., 1.1 eq. NBS) .

- Low-temperature reactions : Conduct bromination at 0–5°C to suppress side reactions like oxidation of the xanthone core .

Data Reproducibility & Ethics

Q. How can researchers balance open data sharing with privacy in studies involving bioactive xanthones?

- De-identification : Anonymize patient-derived data (e.g., omitting identifiers in clinical trial datasets) while retaining structural-activity correlations .

- Controlled access : Use repositories like Zenodo or EBI to share crystallographic data (CIF files) under embargo periods for sensitive findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.